molecular formula C10H10F3NO3 B1359428 N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide CAS No. 897656-36-9

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

Cat. No. B1359428
M. Wt: 249.19 g/mol
InChI Key: VFYQAVXEGGXXQE-UHFFFAOYSA-N
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Description

“N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide” is a chemical compound with the empirical formula C10H10F3NO3 and a molecular weight of 249.19 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is O=C(C(C=C1)=CC=C1OC(F)(F)F)N(C)OC . This provides a textual representation of the compound’s structure.

Scientific Research Applications

Antidiabetic Agent Research

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide has been investigated for its potential as an antidiabetic agent. A study identified a structurally similar compound, 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]benzamide (KRP-297), as a promising candidate drug for treating diabetes mellitus. This research contributes to the search for new antidiabetic agents (Nomura et al., 1999).

Synthesis and Chemical Analysis

In another study, (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ((S)-BZM), a precursor for (S)-2-hydroxy-3-123I-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ((S)-123I-IBZM), was synthesized via a straightforward method. This research highlights the compound's relevance in chemical synthesis and pharmaceutical development (Bobeldijk et al., 1990).

Radiolabeling and Imaging Studies

A study focused on the introduction of deuterium and tritium into 2-methyl-5-(p-methoxyphenyl)benzoic acid N-methylamide and related compounds, which included derivatives structurally related to N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide. This research is significant for developing radiolabeled compounds for imaging studies and other scientific applications (Shevchenko et al., 2014).

Antioxidant Properties

A novel derivative, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was studied for its molecular structure and antioxidant activity. The research involved X-ray diffraction, IR spectroscopy, and quantum chemical computation, offering insights into the compound's antioxidant properties (Demir et al., 2015).

Pharmaceutical Research and Development

In the pharmaceutical domain, various benzamide derivatives, including those structurally similar to N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide, have been synthesized and evaluated for neuroleptic activity. These studies provide valuable insights into the development of new pharmaceuticals (Iwanami et al., 1981).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification . It has hazard statements H302 - H319, which means it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-14(16-2)9(15)7-3-5-8(6-4-7)17-10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYQAVXEGGXXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)OC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648793
Record name N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

CAS RN

897656-36-9
Record name N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Mikami, S Sasaki, Y Asano, O Ujikawa… - Journal of Medicinal …, 2017 - ACS Publications
Herein, we describe the discovery of a potent, selective, brain-penetrating, in vivo active phosphodiesterase (PDE) 2A inhibitor lead series. To identify high-quality leads suitable for …
Number of citations: 41 pubs.acs.org

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